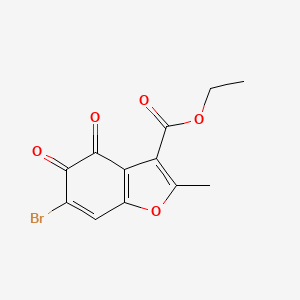
ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in the field of drug discovery.
Wirkmechanismus
The mechanism of action of ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate is not fully understood. However, studies suggest that it may exert its pharmacological effects by inhibiting specific enzymes or by modulating certain signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have reported that ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate exhibits significant antioxidant activity and can scavenge free radicals in the body. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. Additionally, ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate has been investigated for its potential anticancer properties and has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate in lab experiments is its ease of synthesis. This compound is relatively easy to synthesize using simple chemical reactions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate. One potential direction is to investigate its potential as an inhibitor of acetylcholinesterase for the treatment of Alzheimer's disease. Another potential direction is to investigate its potential as an anticancer agent for the treatment of various types of cancer. Additionally, further research is needed to understand the precise mechanism of action of this compound and its potential applications in other areas of pharmacology.
Synthesemethoden
The synthesis of ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate has been reported using different methods. One of the commonly used methods is the condensation of 3-bromo-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using a catalyst such as p-toluenesulfonic acid to yield the desired product.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate has been investigated for its potential applications in drug discovery. Several studies have reported its antimicrobial, antioxidant, and anticancer properties. This compound has also been investigated for its potential as an inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 6-bromo-2-methyl-4,5-dioxo-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO5/c1-3-17-12(16)8-5(2)18-7-4-6(13)10(14)11(15)9(7)8/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSPIVLSTCBONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=O)C(=O)C(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107605.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107622.png)
![2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5107624.png)

![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5107648.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)
![6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5107672.png)


![N-(4-ethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5107697.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5107703.png)
![6-amino-4-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107707.png)